Bucindolol hydrochloride
Description
Historical Context of Early Research and Discovery Paradigms
The journey of bucindolol (B125097) hydrochloride from its synthesis to its evaluation in large-scale clinical trials reflects the evolving understanding of cardiovascular disease and the targeted pharmacological interventions to manage it.
Bucindolol hydrochloride was first synthesized in 1980. tandfonline.com Early research primarily focused on its potential as an antihypertensive agent, a common trajectory for newly synthesized beta-blockers at the time. nih.gov Initial pharmacological studies in animal models, such as dogs, revealed its nonselective beta-adrenoceptor antagonism, alongside vasodilatory properties attributed to alpha-1 receptor blockade. tandfonline.com These early investigations positioned bucindolol as a third-generation beta-blocker, distinguishing it from its predecessors. tandfonline.comncats.io
The initial research also explored its hemodynamic effects. Studies in patients with heart failure demonstrated that bucindolol could improve cardiac contractility and left ventricular ejection fraction while reducing pressures within the heart and lungs. nih.gov These promising early findings in small, varied patient groups paved the way for more extensive clinical investigation. nih.gov
The focus of bucindolol research evolved significantly from its initial exploration as a general antihypertensive to a more specialized application in the management of chronic heart failure (CHF). nih.govnih.gov This shift was driven by the growing recognition of the detrimental effects of sustained sympathetic nervous system activation in heart failure progression. ahajournals.orgnih.gov
Pharmacological Classification and Unique Attributes in Research
This compound's distinct pharmacological profile, characterized by its interaction with multiple adrenergic receptors and its intrinsic sympathomimetic activity, has been a central theme in its research history.
Bucindolol is classified as a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors. tandfonline.comncats.ionih.gov This non-selectivity has been a key aspect of its investigation. Research has shown that bucindolol has a comparable inhibitory effect on both β1-adrenoceptors, primarily found in the heart, and β2-adrenoceptors, located in various tissues including the vasculature. ncats.io Studies using cultured embryonic chick cardiac myocytes have demonstrated that long-term exposure to bucindolol can lead to a decrease in beta-adrenergic receptor density. nih.gov This downregulation of receptors is a mechanism distinct from that observed with agonist stimulation. nih.gov
A defining feature of bucindolol is its additional alpha-1 adrenergic receptor blocking activity, which contributes to its vasodilatory effects. nih.govncats.ionih.gov Research using isolated perfused rat tail artery preparations demonstrated that bucindolol competitively antagonizes the effects of phenylephrine, an alpha-1 agonist. nih.gov Further studies have indicated that this alpha-blocking activity is more potent for postjunctional alpha-1 adrenoceptors than for alpha-2 adrenoceptors. ncats.io This property is believed to contribute to the reduction in peripheral vascular resistance observed with bucindolol treatment. biosynth.com
The intrinsic sympathomimetic activity (ISA) of bucindolol, or its ability to weakly stimulate beta-adrenergic receptors while blocking more potent agonists, has been a complex and debated aspect of its pharmacology. nih.govcore.ac.ukresearchgate.net
Studies in pithed rat models have shown that bucindolol can cause a dose-dependent increase in heart rate, an effect that is inhibited by the non-selective beta-blocker propranolol (B1214883), confirming that this ISA is mediated through beta-adrenoceptors. nih.gov The maximal heart rate increase produced by bucindolol in this model was approximately 44% of that achieved with the full agonist isoproterenol. nih.gov
However, the manifestation of bucindolol's ISA appears to be dependent on the specific model system and the activation state of the receptors. ahajournals.orgnih.gov For instance, in human myocardial tissue, bucindolol did not exhibit ISA under baseline conditions. nih.govwikipedia.org Yet, in failing human myocardium pre-treated with metoprolol (B1676517) to upregulate receptor sensitivity, bucindolol did show a positive inotropic effect, suggesting its partial agonist activity can be unmasked under certain conditions. ahajournals.org Conversely, other studies on human myocardium have concluded that bucindolol is devoid of ISA. nih.gov This variability in findings highlights the intricate nature of its interaction with the beta-adrenergic receptor system.
Interactive Data Table: Bucindolol's Effect on Heart Rate in a Pithed Rat Model
| Compound | Dose (µg/kg i.v.) | Change in Heart Rate (bpm) | Percentage of Isoproterenol's Max Effect |
| Bucindolol | 10-1000 | 90 +/- 6 | 44% |
| Isoproterenol | N/A | 205 +/- 11 | 100% |
| Carvedilol (B1668590) | 10-1000 | No significant effect | 0% |
| Data sourced from a study evaluating the ISA of bucindolol and carvedilol. nih.gov |
Analysis of Vasodilatory Mechanisms in Preclinical Models
Bucindolol's ability to induce vasodilation, the widening of blood vessels, has been attributed to a combination of mechanisms, primarily its interaction with adrenergic receptors. Unlike traditional beta-blockers that solely target beta-adrenergic receptors, bucindolol exhibits a broader spectrum of activity.
Preclinical studies have consistently demonstrated that bucindolol acts as a non-selective beta-adrenergic receptor blocker, meaning it antagonizes both β1 and β2 receptors. nih.govwikipedia.org This action is a fundamental component of its cardiovascular effects. However, the vasodilatory properties of bucindolol are largely linked to its additional capacity to block alpha-1 adrenergic receptors. nih.govnih.govdrugbank.com Blockade of these receptors in the smooth muscle of blood vessels leads to relaxation and subsequent vasodilation. wikipedia.org This dual beta and alpha-1 blockade is a hallmark of several third-generation beta-blockers, contributing to their distinct hemodynamic profiles. nih.govmdpi.comrevespcardiol.org
Further research has explored the nuances of bucindolol's interaction with the adrenergic system. Some preclinical models have suggested that bucindolol possesses intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at the β-adrenergic receptor. ahajournals.orgwikipedia.org This partial agonist activity was observed in rat hearts, where bucindolol produced a dose-related increase in heart rate. nih.gov However, it's important to note that this effect has not been consistently observed in human myocardium. wikipedia.orgnih.gov
In addition to its primary actions on adrenergic receptors, some studies have investigated bucindolol's interaction with other receptor systems. Research has shown that bucindolol has a significant binding affinity for serotonin (B10506) 5-HT1A receptors. nih.gov However, the direct relevance of this interaction to its vasodilatory effects remains to be fully elucidated. nih.gov
More recent preclinical investigations have pointed towards another potential mechanism contributing to bucindolol's vasodilatory action: the release of nitric oxide (NO) from endothelial cells. google.com This finding suggests a more complex mechanism of action than initially understood, involving the vascular endothelium in mediating its effects.
The vasodilatory properties of bucindolol are a result of a multi-faceted interaction with the autonomic nervous system and vascular endothelium. The primary and most well-established mechanism is its combined non-selective beta-adrenoceptor and alpha-1 adrenoceptor blockade. The roles of partial agonism, inverse agonism, and interaction with other receptor systems continue to be areas of active investigation, highlighting the complexity of this pharmacological agent.
| Receptor/Mechanism | Effect of Bucindolol | Outcome in Preclinical Models |
| Beta-1 Adrenergic Receptor | Antagonist | Blocks the effects of catecholamines on the heart. |
| Beta-2 Adrenergic Receptor | Antagonist | Blocks the effects of catecholamines on various tissues. |
| Alpha-1 Adrenergic Receptor | Antagonist | Induces vasodilation by relaxing vascular smooth muscle. nih.govnih.govdrugbank.comwikipedia.org |
| Intrinsic Sympathomimetic Activity (ISA) | Partial Agonist (in some models) | Can cause a slight stimulation of the receptor. ahajournals.orgwikipedia.org |
| Inverse Agonism | Inverse Agonist (in some models) | Induces a response opposite to that of an agonist. nih.govconicet.gov.ar |
| Serotonin 5-HT1A Receptor | Binding Affinity | Interaction observed, but direct role in vasodilation is unclear. nih.gov |
| Endothelial Nitric Oxide (NO) Release | Stimulator | Contributes to vasodilation. google.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2.ClH/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23;/h3-10,13,18,24-26H,11,14-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEAPFRHADKEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990563 | |
| Record name | 2-(2-Hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70369-47-0 | |
| Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70369-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucindolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070369470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUCINDOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH683G4QII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Medicinal Chemistry Research of Bucindolol Hydrochloride
Synthetic Pathways and Methodological Advancements
Core Synthetic Route of Bucindolol (B125097) Moiety
The primary synthetic strategy for the bucindolol molecule is a convergent synthesis, where two key intermediates are prepared separately and then combined in a final step. This approach allows for flexibility and optimization of each synthetic branch.
The synthesis of the key indole-containing intermediate, α,α-dimethyltryptamine, begins with gramine (B1672134). A notable step in this sequence is a displacement reaction where the dimethylamino group of gramine is displaced by the anion of 2-nitropropane. This reaction yields the intermediate 3-(2-methyl-2-nitropropyl)indole. Subsequent reduction of the nitro group in this intermediate furnishes the desired primary amine, α,α-dimethyltryptamine, also known as 2-(1H-indol-3-yl)-1,1-dimethylethylamine. jst.go.jp
Table 1: Synthesis of α,α-dimethyltryptamine
| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1 | Gramine | 2-Nitropropane | 3-(2-Methyl-2-nitropropyl)indole | Nucleophilic Displacement |
| 2 | 3-(2-Methyl-2-nitropropyl)indole | Reducing Agent | α,α-Dimethyltryptamine | Reduction |
The second key fragment, a substituted benzonitrile (B105546) epoxide, is prepared from 2-hydroxybenzonitrile (B42573). jst.go.jp This phenolic starting material undergoes a reaction with epichlorohydrin. This process, typically carried out in the presence of a base, results in the formation of the epoxide intermediate, 2-(oxiran-2-ylmethoxy)benzonitrile. jst.go.jpbeilstein-journals.orgsigmaaldrich.com This epoxide is a crucial building block for the final coupling step.
Table 2: Synthesis of 2-(oxiran-2-ylmethoxy)benzonitrile
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Hydroxybenzonitrile | Epichlorohydrin | 2-(oxiran-2-ylmethoxy)benzonitrile | Williamson Ether Synthesis / Epoxidation |
The final step in the synthesis of the bucindolol moiety is the coupling of the two previously synthesized intermediates. jst.go.jp This involves an amine alkylation reaction where the primary amine of α,α-dimethyltryptamine performs a nucleophilic attack on the oxirane ring of 2-(oxiran-2-ylmethoxy)benzonitrile. jst.go.jpnih.gov This ring-opening reaction forms the characteristic hydroxy-propoxy-amino bridge of bucindolol. The resulting bucindolol free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and solubility. googleapis.com
Table 3: Final Synthesis of Bucindolol
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| α,α-Dimethyltryptamine | 2-(oxiran-2-ylmethoxy)benzonitrile | Bucindolol | Amine Alkylation (Epoxide Ring Opening) |
Isotopically Labeled Compound Synthesis for Mechanistic Investigations
To investigate the mechanism of action, metabolism, and pharmacokinetics of bucindolol, isotopically labeled versions of the compound have been synthesized. acs.org The use of stable isotopes like ¹³C allows for the tracking of the molecule in biological systems without the need for radioactive materials. jst.go.jpwikipedia.org
The synthesis of bucindolol hydrochloride labeled with a carbon-13 isotope at the cyano group ([cyano-¹³C] this compound) has been reported. jst.go.jpacs.org This specific labeling allows for detailed mechanistic and metabolic studies focused on the benzonitrile portion of the molecule. The synthesis would follow the general pathway described above, but would utilize a ¹³C-labeled precursor for the benzonitrile moiety, such as K¹³CN or Cu¹³CN, in the formation of the 2-hydroxybenzonitrile ring if synthesizing from a precursor, or through a later-stage introduction of the labeled cyanide. The detailed procedure for this synthesis was published in the Journal of Labelled Compounds and Radiopharmaceuticals. acs.org
Utilization of 13C-Copper(I) Cyanide as Isotopic Starting Material
The synthesis of isotopically labeled this compound has been documented in scientific literature. Specifically, the preparation of ¹³C-bucindolol hydrochloride was reported in the Journal of Labelled Compounds and Radiopharmaceuticals in 1983. connectedpapers.com This process involves the use of a carbon-13 labeled starting material to introduce the isotope into the final molecule, enabling its use in metabolic studies and as a tracer in various research applications. While detailed schematics of this specific synthesis are not widely available, the use of isotopically labeled cyanide, such as ¹³C-Copper(I) Cyanide, is a known method for introducing a ¹³C-labeled nitrile group into an aromatic ring structure, a key feature of the bucindolol molecule.
Stereoselective Synthesis and Enantiomeric Separations
Bucindolol possesses a chiral center in its aryloxypropanolamine side chain, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-bucindolol and (R)-bucindolol. The synthesis and separation of these individual isomers are crucial, as they exhibit different pharmacological activities.
Methods for Isolating (S)-Bucindolol Isomer
The isolation of the therapeutically more active (S)-enantiomer from the racemic mixture can be achieved through several methods.
One common strategy is the resolution of racemic amines through the fractional crystallization of diastereomeric salts. This involves reacting the racemic bucindolol with a single enantiomer of a chiral acid, such as D-(-)-mandelic acid. google.com This reaction creates a mixture of two diastereomeric salts ((R)-bucindolol-D-mandelate and (S)-bucindolol-D-mandelate), which have different physical properties, such as solubility. By carefully selecting a solvent system, like acetone, one diastereomer can be selectively crystallized, allowing for their separation. google.com Once separated, the pure enantiomer can be recovered by removing the chiral acid.
An alternative and often more efficient approach for larger scale work is through the formation of diastereomeric carbamates. This method involves reacting the secondary hydroxyl group in bucindolol's side chain with an optically active arylalkyl isocyanate. The resulting diastereomeric carbamates can then be separated chromatographically, followed by the removal of the chiral auxiliary group to yield the pure (S)-bucindolol.
Furthermore, stereoselective synthesis allows for the direct preparation of the desired (S)-isomer, avoiding the need for resolving a racemic mixture. This can be accomplished by using a chiral starting material, such as S-(+)-3-(2-cyanophenoxy)-1,2-epoxypropane, which is then reacted with the appropriate amine intermediate to yield the (S)-isomer of the final product directly. google.com
Comparative Studies of Enantiomeric Activities
Research has consistently shown that the pharmacological activity of bucindolol resides predominantly in one of its enantiomers. Like most beta-blockers, the (S)-isomer (also referred to as the l- or levorotary isomer) is the more potent and therapeutically active form.
Studies comparing the two enantiomers have revealed significant differences in their effects on cardiac function and receptor binding affinity. In a canine model of heart failure, l-bucindolol was found to be a much more effective stimulator of cardiac function than d-bucindolol. connectedpapers.com The (S)-isomer also demonstrates a significantly higher binding affinity for β₁-adrenergic receptors compared to the (R)-isomer. wikipedia.org This stereoselectivity is a hallmark of the interaction between beta-blockers and their receptors. The superior activity of (S)-bucindolol on endothelial function compared to the racemate has also been observed. wikipedia.org
Table 1: Comparative Effects of Bucindolol Enantiomers on Cardiac Parameters
| Parameter | Maximal Increase with (l)-Bucindolol | Maximal Increase with (d)-Bucindolol |
| RV Contractile Force | 66% | 20% |
| Aortic Blood Flow | 19% | 14% |
| LV dp/dt | 30% | 12% |
| Heart Rate | 11% | 4% |
| Total Peripheral Resistance | -29% | -19% |
Data sourced from a study on a canine model of heart failure. connectedpapers.com
Structure-Activity Relationship (SAR) Studies
Investigation of Aryloxypropanolamine Side Chain Influence
Bucindolol belongs to the aryloxypropanolamine class of beta-blockers, and its side chain is critical for its activity. nih.govnih.gov Key features of this side chain that influence its interaction with the beta-adrenergic receptor include:
The Secondary Amine: A secondary amine is essential for optimal beta-blocking activity. oup.com
The Hydroxyl Group: The hydroxyl (-OH) group on the propanol (B110389) backbone is crucial for binding to the receptor. Its stereochemistry is paramount; the (S) configuration is required for high-affinity binding to the beta-receptor. oup.com
The Ether Linkage: The introduction of an ether oxygen (-O-) between the aromatic ring and the propanol side chain is a defining feature of this class and is important for potent beta-antagonist activity. oup.com
The N-Substituent: As with other beta-blockers, a bulky aliphatic group on the nitrogen atom, in this case, a tertiary-butyl group, is optimal for high affinity to beta-receptors. nih.govoup.com
Impact of Substituent Modifications on Receptor Binding and Activity
Beyond the core aryloxypropanolamine structure, the specific substituents on both the aromatic ring and the amine portion of bucindolol confer its distinct binding profile and activity.
Bucindolol is a non-selective beta-blocker, meaning it binds to both β₁- and β₂-adrenergic receptors with similar high affinity. nih.govahajournals.org It also possesses additional vasodilating properties, which are attributed to its ability to block α₁-adrenergic receptors. ahajournals.orgnih.gov
The bulky indole-containing substituent at the amine end of the molecule is a key structural feature. This group makes additional contacts within an extended ligand-binding pocket of the β₁-adrenoceptor, interacting with residues in helices 2, 3, and 7, as well as extracellular loop 2. researchgate.net This is distinct from many other beta-blockers and contributes to its unique pharmacological properties.
Furthermore, bucindolol has been shown to interact with serotonergic receptors, displaying a high affinity for the 5-HT₁ₐ receptor. nih.gov This complex receptor interaction profile, stemming from its unique combination of structural motifs, differentiates bucindolol from other beta-blockers. The affinity of bucindolol for various receptors has been quantified through binding studies, with the inhibition constant (Ki) indicating the concentration required to inhibit 50% of receptor binding.
Table 2: Bucindolol Binding Affinities (Ki) for Various Receptors
| Receptor | Ki Value (nM) |
| Beta-Adrenergic (β₁, β₂) | ~3.7 |
| Alpha-1 Adrenergic (α₁) | 69 - 120 |
| Serotonin (B10506) 5-HT₁ₐ | 11 |
| Serotonin 5-HT₂ₐ | 382 |
Data compiled from multiple binding studies. nih.govnih.gov
The response to bucindolol can also be influenced by genetic variations (polymorphisms) in the adrenergic receptors themselves. For example, the Arg389Gly polymorphism in the β₁-adrenergic receptor can alter the receptor's function and its response to bucindolol, even though the drug's binding affinity is the same for both receptor variants. pnas.org
Conformational Analysis and Ligand-Receptor Interactions
Bucindolol is a nonselective beta-adrenergic receptor (β-AR) antagonist that also exhibits vasodilatory and sympatholytic properties. acs.org Its interaction with β-adrenergic receptors is complex, and it has been characterized as a biased agonist. nih.govresearchgate.net This means that while it blocks the primary G protein signaling pathway typically activated by endogenous ligands, it can simultaneously stimulate other non-G protein-coupled pathways, such as those mediated by β-arrestin. nih.govresearchgate.netscispace.com This dual activity is attributed to its unique structural features, which allow for distinct interactions within the receptor's binding pocket compared to other beta-blockers. nih.govjci.org
Structural studies, including X-ray crystallography, have provided significant insights into how bucindolol binds to the β1-adrenergic receptor (β1AR). nih.govresearchgate.net Unlike many other antagonists, bucindolol possesses a bulky aromatic substituent—a (1H-indol-3-yl)-1,1-dimethylethyl group—at its amine end. researchgate.net This extension allows it to make additional contacts with residues in what is known as the extended ligand-binding pocket, which is composed of parts of transmembrane helices 2, 3, and 7, as well as extracellular loop 2 (ECL2). nih.govjci.org These additional interactions are believed to be responsible for its ability to induce G protein-independent signaling. nih.govresearchgate.net
When bound to the β1AR, bucindolol does not cause the contraction of the binding pocket that is characteristic of full and partial agonists, indicating that it does not induce the initial conformational changes required for G protein activation. nih.govresearchgate.net However, the conformation of certain residues within the binding pocket, such as Ser2125.43 and Ser2155.46, shows subtle differences compared to states bound by either full agonists or other antagonists. nih.govjci.org For instance, the configuration of Ser2155.46 in the bucindolol-bound structure permits an interhelical hydrogen bond, a feature also seen with partial agonists. nih.govjci.org These distinct conformational states induced by bucindolol are central to understanding its complex pharmacological profile. nih.gov
Key Ligand-Receptor Interactions for Bucindolol with β1AR Below is an interactive table detailing the amino acid residues in the β1-adrenergic receptor that form contacts with Bucindolol.
| Interacting Residue | Location in Receptor | Type of Interaction |
| Asp121 | Transmembrane Helix 3 | Ionic, Hydrogen Bond |
| Val122 | Transmembrane Helix 3 | Van der Waals |
| Phe301 | Transmembrane Helix 6 | Van der Waals |
| Asn310 | Transmembrane Helix 6 | Hydrogen Bond |
| Tyr314 | Transmembrane Helix 7 | Van der Waals |
| Tyr200 | Extracellular Loop 2 | Van der Waals |
| Cys199 | Extracellular Loop 2 | Van der Waals |
| Trp109 | Transmembrane Helix 2 | Van der Waals |
Monte-Carlo Conformational Analysis for Receptor Ligands
Monte-Carlo (MC) conformational analysis is a computational method used to explore the different spatial arrangements, or conformations, that a molecule can adopt by rotating around its single bonds. numberanalytics.com This technique is particularly valuable for studying flexible ligands like bucindolol, as it can help identify the most stable, low-energy conformations and predict how a ligand will bind to its receptor target. numberanalytics.comnih.gov The method involves generating random conformational changes to the molecule and using a set of energy criteria to decide whether to accept the new conformation, thereby systematically exploring the molecule's conformational landscape. nih.govcaltech.edu
In the context of β-adrenergic receptor ligands, MC simulations can provide insights into structure-activity relationships. jci.orggrafiati.com For example, a study on β3-adrenergic receptor ligands used Monte-Carlo analysis to understand their conformational properties in water. jci.orgnih.govwordpress.com While specific, published Monte-Carlo studies focusing solely on bucindolol are not prominent in the literature, the method's relevance is highlighted by its application to similar molecules and its citation in patents related to bucindolol. unifiedpatents.com
The complexity of bucindolol's interaction with its receptor makes it an ideal candidate for such analysis. Its bulky side chain, which is crucial for its biased agonism, has significant conformational flexibility. researchgate.netnih.gov MC simulations could systematically explore the possible orientations of this side chain within the extended binding pocket of the β-AR, helping to elucidate how specific conformations lead to the stabilization of distinct receptor states that trigger G protein-independent signaling. nih.gov
More advanced techniques, such as hybrid molecular dynamics (MD) and Nonequilibrium Candidate Monte Carlo (NCMC) methods, have been developed to improve the sampling of ligand binding modes. acs.orgresearchgate.netnih.gov These methods are designed to overcome the challenge of slow transitions between different conformations, which can be a limitation in standard simulations. researchgate.net An NCMC approach involves alchemically "turning off" interactions for a flexible part of the ligand, rotating it, and then turning the interactions back on, which helps the surrounding receptor pocket to relax and increases the chances of finding new, stable binding modes. acs.org Applying such advanced MC methods to the bucindolol-βAR complex could provide a more dynamic and accurate picture of the conformational heterogeneity that underlies its unique pharmacological activity. researchgate.netmpg.de
Molecular and Cellular Pharmacology Research of Bucindolol Hydrochloride
Adrenergic Receptor Interaction Dynamics
Alpha-Adrenergic Receptor Binding and Antagonism
In addition to its well-documented effects on beta-adrenergic receptors, bucindolol (B125097) hydrochloride also possesses significant antagonist activity at alpha-1 (α1) adrenergic receptors. This property contributes to its vasodilatory effects, classifying it as a third-generation beta-blocker. In vitro binding studies have demonstrated that bucindolol has a significant affinity for α1-adrenergic receptors. Functional studies confirm this antagonistic action; bucindolol competitively inhibits the pressor responses induced by α1-adrenergic agonists like phenylephrine. This dual-receptor blockade—acting on both beta and alpha-1 adrenergic receptors—underpins its unique pharmacological profile.
Further research has refined the understanding of bucindolol's alpha-blocking properties, indicating it functions as a selective antagonist at the alpha-1A (α1A) adrenergic receptor subtype scbt.com. This selectivity is crucial as the α1A subtype is a key component in mediating physiological processes such as the contraction of vascular smooth muscle scbt.com. The targeted antagonism of this specific receptor subtype is a distinguishing feature of bucindolol's mechanism of action scbt.com.
The interaction between bucindolol and the α1A-adrenergic receptor is governed by a combination of physicochemical forces. The binding dynamics involve significant hydrophobic interactions, largely driven by the bulky aromatic portions of the bucindolol molecule interacting with nonpolar residues within the receptor's binding pocket scbt.com. Concurrently, electrostatic forces play a critical role in stabilizing the ligand-receptor complex, anchoring the molecule correctly within the binding site scbt.com. This interplay of forces contributes to the stability and specificity of the binding.
The molecular structure of bucindolol allows for a precise fit within the α1A-adrenergic receptor's binding pocket scbt.com. Its conformation enables it to occupy the pocket and engage with key residues, leading to the formation of a stable complex scbt.com. This specific fit is fundamental to its antagonist activity, as it effectively blocks the receptor and prevents its activation by endogenous agonists like norepinephrine (B1679862). The kinetic profile of this interaction suggests a slower rate of both association and dissociation, which may contribute to a more sustained modulation of receptor activity scbt.com.
The affinity of bucindolol for the alpha-1 adrenergic receptor has been quantified in various experimental models. Radioligand binding studies have determined its inhibition constant (Ki), providing a direct measure of its binding affinity.
| Parameter | Value | Source |
| Ki (inhibition constant) | 69 nM | scbt.com |
This Ki value indicates a high affinity of bucindolol for the α1-adrenergic receptor, underpinning its potent antagonist effects at this target.
Serotonergic Receptor Interaction Profiles
Research into the interaction of bucindolol with the cardiovascular system has revealed a multi-faceted relationship with various serotonin (B10506) (5-HT) receptor subtypes. nih.gov These interactions contribute to its unique pharmacological character.
Binding studies have demonstrated that bucindolol possesses a notable affinity for specific serotonergic receptors. It displays a high affinity for the 5-HT1A receptor and a more modest affinity for the 5-HT2A receptor. nih.gov This differential affinity suggests a nuanced role in modulating serotonergic neurotransmission.
| Receptor Subtype | Affinity (Ki) |
| 5-HT1A | 11 nM |
| 5-HT2A | 382 nM |
| This table summarizes the binding affinities of bucindolol hydrochloride for 5-HT1A and 5-HT2A receptors, as determined by in vitro binding studies. nih.gov |
In contrast to its interaction with 5-HT1A and 5-HT2A receptors, bucindolol shows no measurable affinity for the 5-HT1D receptor subtype. nih.gov Functional studies further support this lack of significant interaction; for instance, bucindolol did not block 5-HT-induced relaxation in the porcine coronary artery, a response indicating a lack of engagement with the 5-HT1D receptor. nih.gov
Functional assays have confirmed that bucindolol acts as an antagonist at both 5-HT2A and 5-HT2B receptors. nih.gov It demonstrates weak competitive antagonism at the 5-HT2A receptor and is a more potent antagonist at the 5-HT2B receptor. nih.govnih.gov This antagonistic activity, combined with its alpha-adrenergic blocking properties, contributes to its profile as a compound with a novel combination of antagonist properties. nih.gov
| Receptor Subtype | Antagonistic Potency (-log K(B) [M]) |
| 5-HT2A | 5.4 +/- 0.1 |
| 5-HT2B | 7.8 +/- 0.1 |
| This table presents the antagonist potency of this compound at 5-HT2A and 5-HT2B receptors. nih.gov |
Despite its binding affinity for certain 5-HT receptors, studies indicate that bucindolol lacks the ability to activate them. Research has shown no agonist activity at the 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2B receptors. nih.gov For example, in conscious rats, bucindolol did not produce the characteristic bradycardia associated with the 5-HT1A receptor agonist 8-OH-DPAT, nor did it block this effect. nih.gov
Cellular Signaling Pathways and Receptor Regulation
The interaction of bucindolol with various receptors translates into downstream effects on cellular signaling cascades.
Bucindolol's effect on adenylate cyclase activity is primarily linked to its properties as a partial agonist at the human β1-adrenergic receptor. ahajournals.orgnih.gov In certain experimental models, this partial agonism can lead to the stimulation of adenylyl cyclase. ahajournals.org However, in other studies on human myocardium, no increase in adenylate cyclase activity in response to bucindolol could be detected. nih.gov The expression of its partial agonist activity, and therefore its effect on adenylate cyclase, appears to be dependent on the activation state of the β-adrenergic receptors. ahajournals.orgnih.gov In failing human myocardium, where receptors are in a high activation state, this partial agonist activity is often masked. ahajournals.orgnih.gov
Effects on Norepinephrine-Induced Cellular Responses
This compound, a third-generation adrenergic blocker, demonstrates significant modulatory effects on the cellular responses induced by norepinephrine, particularly in the context of cardiac remodeling. nih.gov Elevated levels of circulating norepinephrine, a hallmark of sympathetic nervous system overactivation in heart disease, can lead to cardiotoxic effects such as pathological hypertrophy, cell death, and oxidative stress. nih.govnih.gov Research using H9c2 cardiac cells, a common in vitro model, has elucidated the specific molecular pathways through which bucindolol exerts its protective effects against norepinephrine-induced damage. nih.govnih.gov
Norepinephrine exposure is known to trigger apoptosis, or programmed cell death, in cardiomyocytes. nih.gov Bucindolol has been shown to possess anti-apoptotic properties in this context. nih.gov In studies on H9c2 cardiac cells exposed to norepinephrine, treatment with bucindolol effectively attenuated the signaling pathways that lead to apoptosis. nih.gov This intervention helps to counteract the cell death processes initiated by sympathetic overstimulation, suggesting a cardioprotective role for bucindolol at the cellular level. nih.gov The anti-apoptotic action of bucindolol is a key component of its ability to modulate cardiac remodeling in response to adrenergic stress. nih.govnih.gov
Oxidative stress is a critical factor in the pathogenesis of heart failure and norepinephrine-induced cardiac damage. mdpi.commdpi.com While general indicators of reactive oxygen species (ROS) may not always show a significant increase, more specific markers of oxidative stress, such as 4-hydroxy-2-nonenal (4-HNE), are elevated upon norepinephrine exposure. nih.gov 4-HNE is a toxic aldehyde generated during lipid peroxidation and is a reliable marker of oxidative damage in the myocardium. mdpi.com
Research has demonstrated that bucindolol treatment can significantly attenuate the increase in 4-HNE protein expression in norepinephrine-exposed H9c2 cells. nih.gov This finding suggests that bucindolol possesses antioxidant potential, enabling it to mitigate the oxidative damage that contributes to cardiac remodeling. nih.gov The beneficial effects of bucindolol on cardiac hypertrophy and apoptosis appear to be mediated, at least in part, by this modulation of ROS generation and oxidative damage. nih.gov
| Parameter | Experimental Condition | Outcome |
| Oxidative Stress Marker | Norepinephrine (NE) Exposure | Significant increase in 4-HNE protein expression. nih.gov |
| NE + Bucindolol (BCD) | Attenuation of the increase in 4-HNE protein expression. nih.gov |
The Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that governs cell proliferation, apoptosis, and cardiac hypertrophy. nih.govnih.gov In cardiomyocytes, STAT3 is directly activated by β-adrenergic agonists like norepinephrine. nih.gov In an in-vitro model of cardiac damage, norepinephrine exposure led to a marked 32% increase in STAT3 activity in H9c2 cells. nih.gov
Bucindolol treatment was shown to be effective in reversing this effect, causing a 39% attenuation of the norepinephrine-induced increase in STAT3 activity. nih.gov This was the first study to report that bucindolol decreases STAT3 activity, highlighting a novel mechanism for its cardioprotective effects. nih.gov By regulating STAT3, bucindolol can modulate gene transcription related to cell growth and death, thereby influencing the cardiac remodeling process. nih.gov
| Protein Activity | Control (CTL) | Norepinephrine (NE) | NE + Bucindolol (BCD) |
| STAT3 | Baseline | ▲ 32% increase vs. CTL nih.gov | ▼ 39% decrease vs. NE nih.gov |
Caspases are a family of proteases that are central to the execution of apoptosis. nih.gov The activation of caspases-3 and -7 is a final, critical step in the apoptotic pathway. nih.gov Studies using flow cytometry have confirmed that norepinephrine induces apoptosis in H9c2 cells, which is correlated with the activation of these executioner caspases. nih.govresearchgate.net
Bucindolol treatment demonstrates a clear anti-apoptotic effect by targeting this final stage of the cell death pathway. nih.gov In H9c2 cells treated with both norepinephrine and bucindolol, the activation of caspases-3/7 was significantly reduced compared to cells treated with norepinephrine alone. nih.govresearchgate.net This inhibition of caspase activation confirms the cardioprotective role of bucindolol in mitigating cell death pathways under conditions of adrenergic stress. nih.gov
In addition to inhibiting pro-death signals, bucindolol also modulates pro-survival signaling pathways that are activated during cardiac remodeling. nih.gov The PI3K/Akt/mTOR signaling pathway plays a vital role in regulating cell growth, proliferation, and the transcription of genes related to apoptosis and autophagy. nih.gov Norepinephrine exposure significantly increases the activity of key proteins in this pathway, including PI3K (73% increase) and Akt (56% increase). nih.gov
Bucindolol treatment was efficient in mitigating this norepinephrine-induced activation. nih.gov By downregulating the hypertrophic signaling of the PI3K/Akt/mTOR pathway, bucindolol helps to prevent the pathological cell growth characteristic of adverse cardiac remodeling. nih.govnih.gov This modulation of critical cell survival and growth pathways is fundamental to the beneficial effects of bucindolol. nih.gov
| Protein Activity | Norepinephrine (NE) vs. Control | NE + Bucindolol (BCD) vs. NE |
| PI3K | ▲ 73% increase nih.gov | Mitigated nih.gov |
| Akt | ▲ 56% increase nih.gov | Mitigated nih.gov |
| mTOR | Activated nih.gov | Mitigated nih.govnih.gov |
Impact on Cardiac Contractility and Function in Isolated Myocardial Preparations
Functional experiments performed on isolated muscle preparations from the human left ventricular myocardium of failing hearts reveal key differences in the intrinsic activity of various beta-blockers, which in turn affects cardiac contractility. nih.gov In these preparations, bucindolol displays substantially higher intrinsic activity compared to metoprolol (B1676517) and carvedilol (B1668590). nih.gov
Depending on the specific tissue conditions, bucindolol can act as either a partial agonist or a partial inverse agonist. nih.gov In experiments where the G-protein to adenylate cyclase coupling was facilitated, bucindolol increased the force of contraction in some preparations and decreased it in others, whereas metoprolol consistently decreased the force of contraction. nih.gov Furthermore, bucindolol was capable of antagonizing the negative inotropic (force-reducing) effect of metoprolol. nih.gov These findings suggest that bucindolol's distinct intrinsic activity has a direct impact on the contractile capacity of the human myocardium. nih.gov Studies also show that chronic therapy with bucindolol can lead to significant improvements in myocardial contractility, as evidenced by increases in end-systolic elastance and left ventricular ejection fraction. nih.gov
Endothelial Function Modulation
Bucindolol is classified as a third-generation beta-blocker, a group of compounds that often possess vasodilatory properties in addition to their beta-adrenergic antagonism. nih.gov Evidence suggests that some third-generation beta-blockers can promote the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effects. nih.gov This release of NO is a key component of endothelial-dependent vasodilation. While the precise mechanisms for all third-generation beta-blockers may vary, the modulation of endothelial NO production is an important aspect of their pharmacological profile. nih.gov
Recent research has indicated that bucindolol may play a role in mitigating oxidative stress. researchgate.net In a study using H9c2 cardiac cells exposed to norepinephrine, bucindolol treatment was able to attenuate the resulting oxidative stress. researchgate.net By reducing oxidative stress, bucindolol can help modulate cardiac remodeling. researchgate.net
Peroxynitrite is a highly reactive nitrogen species formed from the reaction of nitric oxide with superoxide (B77818) radicals. It is a major contributor to nitroxidative stress and can lead to cellular damage. By attenuating the production of reactive oxygen species, bucindolol may indirectly reduce the formation of peroxynitrite, thereby decreasing nitroxidative stress.
Currently, there is a lack of specific research in the available scientific literature detailing the stereoselective effects of bucindolol's enantiomers on endothelial cell function. Bucindolol is a chiral molecule and is administered as a racemic mixture. While the beta-blocking activity of many beta-blockers is known to reside predominantly in the S(-)-enantiomer, the specific contributions of the R(+) and S(-) enantiomers of bucindolol to its effects on endothelial cells, such as nitric oxide release and modulation of nitroxidative stress, have not been fully elucidated. Further investigation is required to determine if there are stereoselective differences in the way bucindolol's enantiomers interact with the vascular endothelium.
Whole Cell Cyclic AMP Accumulation Studies
The investigation into this compound's effect on whole-cell cyclic AMP (cAMP) accumulation has been a pivotal area of research in understanding its molecular and cellular pharmacology. Cyclic AMP is a critical second messenger in the β-adrenergic signaling pathway. Its production is catalyzed by adenylyl cyclase upon the activation of β-adrenergic receptors. The ability of a β-blocker to stimulate cAMP production, even to a small degree, is indicative of intrinsic sympathomimetic activity (ISA) or partial agonism.
Research has yielded varied results regarding bucindolol's impact on cAMP levels, reflecting the complexity of its interaction with β-adrenergic receptors. Some studies have demonstrated that bucindolol can act as a partial agonist, leading to an increase in intracellular cAMP accumulation, while other investigations have not observed this effect.
Detailed Research Findings
A significant study provided evidence for bucindolol's partial agonist activity in human myocardial tissue. In this research, myocardial strips from nonfailing human hearts were treated with various β-adrenergic ligands, and the subsequent accumulation of cAMP was measured. The full β-adrenergic agonist, isoproterenol, produced a substantial increase in cAMP levels, serving as a positive control. In contrast, the β-blockers carvedilol and propranolol (B1214883) did not alter basal cAMP levels, and metoprolol was found to decrease basal cAMP. ahajournals.orgahajournals.orgnih.gov
In the same study, bucindolol was shown to increase cAMP levels in a concentration-dependent manner in human myocardium. ahajournals.orgahajournals.orgnih.gov This effect was also observed in rat myocardial strips. The maximum increase in cAMP accumulation in human tissue with bucindolol was approximately 1.64-fold over the control. This was compared to the known partial agonist xamoterol (B1682282), which elicited a maximum 2.00-fold increase over the control. These findings suggest that bucindolol possesses a degree of intrinsic sympathomimetic activity. ahajournals.orgahajournals.orgnih.gov
The partial agonist activity of bucindolol has also been demonstrated in other experimental models. In transgenic mice overexpressing the human β1-adrenergic receptor, bucindolol led to a significant increase in the spontaneous beating frequency of isolated right atria, an effect that is downstream of cAMP production. ahajournals.orgresearchgate.netnih.gov This chronotropic effect was blocked by the non-selective β-blocker propranolol, confirming its mediation through β-adrenergic receptors. The stimulatory effect of bucindolol was found to be about 47% of that produced by xamoterol in this model. ahajournals.orgresearchgate.netnih.gov
However, it is important to note that not all studies have detected intrinsic sympathomimetic activity for bucindolol in human myocardium. One study reported that bucindolol, along with nebivolol, metoprolol, and carvedilol, did not exhibit ISA as determined by measurements of adenylate cyclase activity in preparations from human hearts. nih.gov
Further research has suggested that the partial agonist effects of bucindolol may be dependent on the specific state of the β-adrenergic receptors. In failing human myocardium, where β-adrenergic receptors are often desensitized, the partial agonist activity of bucindolol may be less apparent or "masked". ahajournals.orgnih.gov This has been demonstrated in studies where bucindolol did not increase the force of contraction in isolated muscle preparations from failing human hearts under baseline conditions. However, after pretreatment with the inverse agonist metoprolol, which can help to resensitize the receptors, bucindolol then exhibited a positive inotropic effect, consistent with its partial agonist nature. ahajournals.orgresearchgate.netnih.gov
These collective findings indicate that this compound can stimulate whole-cell cAMP accumulation, characteristic of a partial agonist at the β1-adrenergic receptor. The extent of this activity, however, may be influenced by the specific tissue, species, and the physiological or pathological state of the β-adrenergic receptor signaling pathway.
Data on cAMP Accumulation in Human Myocardium
The following table summarizes the findings from a study on the effect of different β-adrenergic ligands on cAMP accumulation in nonfailing human myocardial strips. ahajournals.orgahajournals.orgnih.gov
| Compound | Maximum Fold Increase in cAMP (Mean ± SEM) |
| Isoproterenol | >2.5 |
| Xamoterol | 2.00 ± 0.27 |
| Bucindolol | 1.64 ± 0.25 |
| Carvedilol | No effect on basal levels |
| Propranolol | No effect on basal levels |
| Metoprolol | ~25% decrease from basal levels |
Pharmacogenomic and Genetic Targeting Research
Genetic Modulation of Adrenergic Receptor Function
Genetic variations within the genes encoding adrenergic receptors can alter the structure and function of these receptors, leading to differential responses to drugs that target them. For bucindolol (B125097), polymorphisms in both beta-1 and alpha-2C adrenergic receptors have been identified as critical modulators of its clinical efficacy.
A significant polymorphism in the beta-1 adrenergic receptor gene (ADRB1) occurs at amino acid position 389, involving a substitution of arginine (Arg) for glycine (B1666218) (Gly). plos.orgnih.gov The Arg389 variant is considered a gain-of-function polymorphism. Compared to the Gly389 variant, the Arg389 receptor demonstrates a three- to four-fold greater signal transduction capacity, a higher affinity for agonists, and a larger proportion of constitutively active receptors. plos.orgnih.govscienceopen.com
Bucindolol's efficacy is markedly enhanced in individuals homozygous for the arginine allele (Arg389Arg). nih.govtechnologynetworks.com A genetic substudy of the Beta-Blocker Evaluation of Survival Trial (BEST) provided substantial evidence for this pharmacogenetic interaction. technologynetworks.com In this study of 1,040 heart failure patients, those with the Arg389Arg genotype who received bucindolol experienced a significant reduction in mortality and hospitalization rates compared to those on placebo. technologynetworks.comnih.gov Conversely, patients carrying the Gly389 allele showed no significant clinical benefit from bucindolol compared to placebo. technologynetworks.comnih.gov The mechanism for this enhanced effect is partly due to bucindolol's inverse agonist activity, which is more pronounced on the hyperfunctional Arg389 receptor in the setting of heart failure. plos.orgnih.gov
The GENETIC-AF trial further explored this by testing the hypothesis that bucindolol would be more effective than metoprolol (B1676517) succinate (B1194679) in preventing atrial fibrillation (AF) recurrence specifically in heart failure patients with the ADRB1 Arg389Arg genotype. ahajournals.org While the primary endpoint of time to first event was neutral, a substudy using continuous monitoring found that bucindolol significantly reduced the cumulative AF burden compared to metoprolol in this genetically defined population. ahajournals.orgsgul.ac.uk
Table 1: Impact of ADRB1 Arg389Gly Polymorphism on Bucindolol Efficacy in Heart Failure (BEST Trial Substudy)
| Genotype | Clinical Outcome | Bucindolol vs. Placebo (Hazard Ratio) | Key Finding |
|---|---|---|---|
| Arg389Arg | All-Cause Mortality | 0.62 | 38% reduction in mortality risk. technologynetworks.comnih.gov |
| Arg389Arg | Mortality or Hospitalization | 0.64 | 36% reduction in risk of death or hospitalization. technologynetworks.com |
| Gly389 Carrier | All-Cause Mortality | ~1.00 | No significant difference in mortality compared to placebo. technologynetworks.comnih.gov |
| Gly389 Carrier | Mortality or Hospitalization | ~1.00 | No significant clinical response observed. technologynetworks.com |
The alpha-2C adrenergic receptor (α2C-AR), encoded by the ADRA2C gene, plays a role in regulating norepinephrine (B1679862) release from sympathetic nerve terminals in the heart. nih.govnih.gov A key polymorphism in this gene is a four amino acid deletion at positions 322-325 (Del). plos.orgnih.gov This deletion results in a loss-of-function phenotype, impairing the receptor's ability to inhibit norepinephrine release in its negative feedback loop. nih.govscienceopen.com
Research has shown that this ADRA2C polymorphism significantly influences the therapeutic response to bucindolol. nih.gov In the BEST trial substudy, heart failure patients who were carriers of the α2C Del allele (Del carriers) exhibited an exaggerated sympatholytic response to bucindolol, meaning they had a much greater reduction in norepinephrine levels. nih.govahajournals.org This excessive norepinephrine lowering, however, negated the drug's therapeutic benefit. nih.gov Del carriers treated with bucindolol had no favorable survival benefit compared to placebo. nih.gov In contrast, patients who were homozygous for the wild-type (insertion) allele demonstrated a 30% reduction in mortality with bucindolol treatment. nih.gov
Genotype-Phenotype Correlation in Drug Response Research
The distinct effects of ADRB1 and ADRA2C polymorphisms have led to research into their combined impact, aiming to create a more precise model for predicting patient outcomes with bucindolol hydrochloride.
The response to bucindolol is not determined by a single gene but by the interaction of multiple genetic factors. plos.org Studies combining the genotypes of both ADRB1 and ADRA2C have identified distinct subpopulations with varied responses to the drug. plos.orgnih.gov The most favorable response is seen in patients who are homozygous for the ADRB1 Arg389 allele and also homozygous for the wild-type ADRA2C allele. plos.org This group, representing about 47% of the trial population, showed enhanced efficacy with bucindolol. plos.org
Conversely, individuals who are carriers of the ADRB1 Gly389 allele and carriers of the ADRA2C Del allele experience a loss of efficacy and derive no benefit from bucindolol. plos.orgnih.gov This has led to the identification of subpopulations with enhanced, intermediate, and no efficacy based on these combinatorial genotypes. plos.orgnih.gov
Table 2: Combinatorial Genotype Effects on Bucindolol Efficacy
| ADRB1 Genotype | ADRA2C Genotype | Predicted Response to Bucindolol | Approximate Population Subset |
|---|---|---|---|
| Arg389Arg (Homozygous) | Wild-Type (Homozygous) | Enhanced Efficacy plos.org | 47% plos.org |
| Gly389 Carrier | Wild-Type (Homozygous) | Intermediate Efficacy plos.orgnih.gov | 40% |
| Gly389 Carrier | Del Carrier | No Efficacy / Potential Harm plos.orgnih.gov | 13% plos.org |
The mechanistic foundation for these differential responses lies in the distinct pharmacological properties of the receptor variants and their interaction with bucindolol.
ADRB1 Arg389 vs. Gly389: The Arg389 receptor is more active than the Gly389 variant, leading to greater downstream signaling when stimulated. scienceopen.com In the failing heart, this can be detrimental. Bucindolol acts as an inverse agonist on the Arg389 receptor, meaning it not only blocks the receptor but also reduces its basal, constitutive activity. plos.orgnih.gov This action is more pronounced and beneficial in the hyperfunctional Arg389 environment. In contrast, on the less active Gly389 receptor, this inverse agonism is minimal, and the drug acts more like a neutral antagonist, resulting in less clinical benefit. nih.gov
ADRA2C Wild-Type vs. Del322-325: The wild-type α2C-AR effectively regulates norepinephrine release. Bucindolol's mild sympatholytic (norepinephrine-lowering) effect complements its beta-blocking action in patients with this genotype. nih.gov However, in carriers of the loss-of-function Del variant, the negative feedback loop is already impaired. nih.govscienceopen.com The addition of bucindolol's sympatholytic properties leads to an excessive drop in norepinephrine levels, which can be harmful and obviates the drug's efficacy. nih.govnih.gov
The strong evidence linking adrenergic receptor genotypes to bucindolol response has spurred the development of methodologies for genotype-guided therapy. This represents a shift from a one-size-fits-all approach to a personalized medicine strategy. technologynetworks.com
Prospective clinical trials have been designed to test bucindolol's efficacy in pre-selected patient populations based on their genetic makeup. nih.gov The "Genotype-Directed Comparative Effectiveness Trial of Bucindolol and Toprol-XL for Prevention of Symptomatic Atrial Fibrillation/Atrial Flutter in Patients with Heart Failure" (GENETIC-AF) is a prime example. nih.govahajournals.org This trial prospectively identified and enrolled heart failure patients with the favorable ADRB1 Arg389Arg genotype to compare the effectiveness of bucindolol against metoprolol. nih.gov Such trials are crucial for validating the clinical utility of pharmacogenetic testing and for establishing a framework where genetic information can be used to optimize drug selection and improve patient outcomes. techlinkcenter.orgresearchgate.net This approach aims to maximize therapeutic benefit for likely responders while avoiding ineffective treatment for those predicted to not respond. techlinkcenter.org
Theoretical and Computational Chemistry Research
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For bucindolol (B125097), these simulations are primarily focused on its interaction with the β1-adrenergic receptor (β1AR).
Computational studies, supported by crystallographic data, have elucidated the binding mode of bucindolol within the β1AR. The cocrystal structure of β1AR bound to bucindolol has been solved, revealing detailed ligand-receptor interactions. nih.gov Like other β-antagonists, bucindolol binds in the orthosteric binding site. nih.gov However, it possesses bulky aromatic substituents at its amine end, which is a feature not common to all antagonists crystallized with β-adrenergic receptors. researchgate.net These substituents allow bucindolol to make additional contacts within an extended ligand-binding pocket. nih.govresearchgate.net
The binding is characterized by a network of interactions with specific amino acid residues in the receptor. Key interactions involve helices 2, 3, and 7, as well as extracellular loop 2. nih.govresearchgate.net While sharing a general binding mode with other β-adrenergic antagonists, the unique structural features of bucindolol lead to a distinct interaction profile. researchgate.net For instance, the rotamer configuration of Ser215(5.46) in the bucindolol-bound structure allows for the formation of an interhelical hydrogen bond, a feature seen with partial agonists. researchgate.net At the same time, the configuration of Ser212(5.43) is similar to that observed in agonist-bound structures. researchgate.net These subtle differences in interaction patterns are thought to be related to bucindolol's unique pharmacological profile as a biased agonist. nih.gov
| Receptor Residue | Helix/Loop Location | Type of Interaction with Bucindolol |
|---|---|---|
| Asp121 | Helix 3 | Ionic/Hydrogen Bond |
| Val122 | Helix 3 | Hydrophobic |
| Phe301 | Helix 7 | Hydrophobic (π-stacking) |
| Asn322 | Helix 7 | Hydrogen Bond |
| Tyr326 | Helix 7 | Hydrogen Bond |
| Ser212 | Helix 5 | Potential Hydrogen Bond |
| Ser215 | Helix 5 | Influences Interhelical H-bond |
However, the additional contacts made by bucindolol's bulky substituents are hypothesized to increase the probability of subtle conformational shifts in the receptor. nih.gov These minor changes, not significant enough to trigger the full G-protein activation cascade, may be responsible for enhancing arrestin binding and initiating G-protein-independent signaling pathways, which is characteristic of a biased agonist. nih.gov The structure of β1AR with bucindolol bound does not show the contraction of the binding pocket that is observed with full and partial agonists, further confirming that it does not induce the initial conformational changes required for G-protein activation. nih.gov
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com
QSAR models are built by correlating physicochemical properties or structural features of molecules, known as descriptors, with their measured biological activities. longdom.org These descriptors can include properties like molecular weight, lipophilicity (logP), electronic properties, and topological indices. nih.gov The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based solely on their chemical structure. nih.govnih.gov
For a compound like bucindolol, a QSAR study would typically involve a series of structurally related β-blockers. The biological activity, such as binding affinity (Ki) or functional potency (IC50) at the β1AR, would be the dependent variable. nih.gov The independent variables would be the calculated molecular descriptors. Using statistical methods like multiple linear regression or machine learning algorithms, a model is generated. longdom.orgnih.gov
A hypothetical QSAR model for β-blockers might look like:
Log(1/IC50) = c1(logP) + c2(Molecular Refractivity) - c3*(Number of Hydrogen Bond Donors) + constant
Such a model could reveal that higher lipophilicity and molecular size are beneficial for activity, while a large number of hydrogen bond donors might be detrimental. These models are valuable in drug discovery for prioritizing which novel compounds to synthesize and test, thereby accelerating the identification of promising drug candidates. jocpr.com While specific, detailed QSAR models exclusively for bucindolol are not extensively published in readily available literature, the principles of QSAR are widely applied to classes of compounds including β-blockers to guide lead optimization. researchgate.net
Kinetic Modeling of Receptor Interactions
Beyond understanding if a drug binds and how strongly, it is also crucial to understand how quickly it binds and for how long it stays bound. These properties are described by the kinetic rate constants of association (kon) and dissociation (koff). Computational methods have been developed to predict these kinetic parameters. nih.gov
The kinetics of ligand binding are increasingly recognized as critical determinants of a drug's efficacy. nih.gov A longer residence time (the reciprocal of koff) at the receptor can often lead to a more sustained pharmacological effect. Computational techniques like molecular dynamics (MD) simulations and enhanced sampling methods are employed to model the entire process of a ligand binding to and unbinding from its receptor. nih.govcore.ac.uk
These simulations can reveal the pathways of ligand entry and exit from the binding pocket and identify the energy barriers that control the rates of these processes. researchgate.net For bucindolol and the β1AR, weighted ensemble molecular dynamics (WEMD) has been used to predict kinetic rate constants. researchgate.net This method involves running many parallel simulations to observe rare events like ligand dissociation, allowing for the calculation of kon and koff. researchgate.net These computationally derived kinetic rates can then be validated against experimentally measured data to confirm the accuracy of the model and the predicted binding pathway. researchgate.net Understanding the structural and dynamic factors that determine bucindolol's residence time can provide a basis for designing future drugs with optimized kinetic profiles. unimi.it
Future Directions in Bucindolol Hydrochloride Academic Research
Elucidation of Novel Receptor Interactions and Downstream Effects
Further investigation is needed to explore its effects on G-protein coupled receptors (GPCRs) beyond the adrenergic system and on other signaling molecules. Research has shown that bucindolol (B125097) can decrease the activity of STAT3, a transcription factor involved in cell proliferation and apoptosis. nih.gov It also mitigates the activation of the PI3K/Akt/mTOR pathway, which is implicated in the cardiac remodeling process. nih.govresearchgate.net Understanding these non-canonical signaling effects is a key area for future studies. Additionally, bucindolol has been shown to exhibit intrinsic sympathomimetic activity (ISA) or partial agonist activity at the β1-AR in some models, a characteristic that is dependent on the activation state of the receptor. ahajournals.orgahajournals.orgnih.govahajournals.org This partial agonism might be masked in the failing human heart due to the desensitization of the β-adrenergic signaling cascade. ahajournals.orgnih.govahajournals.org Exploring these nuanced receptor interactions and their downstream consequences will provide a more complete understanding of bucindolol's mechanism of action.
Advanced Pharmacogenomic Investigations beyond Adrenergic Receptors
Pharmacogenomic studies of bucindolol have historically focused on polymorphisms of the β1- and α2C-adrenergic receptors. plos.orgahajournals.orgahajournals.org Research has demonstrated that the efficacy of bucindolol can be significantly modulated by specific genetic variations in these receptors. plos.orgahajournals.orgahajournals.org For example, patients homozygous for the Arg389 allele of the β1-adrenergic receptor (ADRB1 Arg389Arg) appear to derive greater benefit from bucindolol. nih.govjacc.org Similarly, polymorphisms in the α2C-adrenergic receptor, which is involved in regulating norepinephrine (B1679862) release, can influence the therapeutic response to bucindolol. plos.orgresearchgate.net
Future research is expanding to investigate genetic variations beyond these adrenergic receptors. This includes exploring polymorphisms in genes that code for drug-metabolizing enzymes, such as cytochrome P450 enzymes, and drug transporters, which can affect the pharmacokinetics of bucindolol. google.com The goal is to develop a more comprehensive pharmacogenomic profile that can predict a patient's response to bucindolol with greater accuracy. google.comnih.gov This could lead to more personalized therapeutic strategies, identifying patient populations most likely to benefit from treatment. clinicaltrialsarena.com
Exploration of Antioxidant and Anti-Remodeling Potentials
Beyond its receptor-blocking capabilities, bucindolol possesses antioxidant properties that are a significant area of current research. nih.govresearchgate.net Oxidative stress is a key pathological mechanism in heart failure, and bucindolol has been shown to attenuate it. nih.govresearchgate.net Studies using H9c2 cardiac cells demonstrated that bucindolol can mitigate norepinephrine-induced oxidative stress, suggesting a direct antioxidant potential. nih.govresearchgate.net Future investigations will likely focus on the specific molecular mechanisms of this antioxidant activity and its clinical relevance in mitigating cardiovascular disease.
Bucindolol's ability to modulate cardiac remodeling is another critical area of exploration. nih.govresearchgate.net Cardiac remodeling refers to the changes in heart size, shape, and function that occur in response to cardiac injury or stress. Bucindolol has been shown to attenuate the signaling pathways that lead to apoptosis (cell death) and hypertrophy (cell growth) in cardiac cells exposed to norepinephrine. nih.govnih.gov It has been demonstrated to reduce the activity of caspase-3/7, key enzymes in the apoptotic pathway. nih.gov Furthermore, bucindolol has been found to improve right ventricular function and reduce fibrosis and inflammation in animal models. nih.gov
Table 1: Investigated Proteins in Bucindolol's Anti-Remodeling and Signaling Effects
| Protein/Pathway | Role in Cardiac Cells | Observed Effect of Bucindolol | Citation |
|---|---|---|---|
| STAT3 | Transcription factor regulating cell proliferation and apoptosis. | Decreases activity. | nih.gov |
| PI3K/Akt/mTOR | Pathway involved in cell survival, growth, and cardiac remodeling. | Mitigates activation. | nih.govresearchgate.net |
| Caspase-3/7 | Key effectors in the apoptosis (cell death) pathway. | Reduces activation. | nih.gov |
| 4-HNE | A specific marker of oxidative stress and lipid peroxidation. | Attenuates protein expression. | researchgate.net |
Development of New Analytical Tools and In Vitro/In Vivo Models
Advancing the understanding of bucindolol's complex pharmacology necessitates the development of more sophisticated research tools. In the analytical sphere, there is a continuous need for more sensitive and specific methods, such as advanced chromatography and mass spectrometry techniques, for the precise quantification of bucindolol and its metabolites in biological samples. google.com
The development of novel in vitro and in vivo models is also paramount. In vitro studies have utilized rat cardiac H9c2 cells to investigate bucindolol's effects on signaling pathways and oxidative stress. nih.govnih.gov Other in vitro models have included isolated neonatal rat cardiomyocytes and myocardial strips from human hearts to assess its intrinsic sympathomimetic activity. ahajournals.orgnih.gov In vivo characterization has been performed in normal and heart failure rat models (spontaneously hypertensive heart failure rats) to evaluate its effects. nih.gov Future models could include human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from patients with specific genetic profiles to create more personalized in vitro disease models. nih.gov Advanced animal models that more accurately reflect the complexity of human heart failure will also be crucial for preclinical evaluation. nih.gov These evolving tools and models will be instrumental in exploring the novel mechanisms and therapeutic potential of bucindolol hydrochloride.
Q & A
Q. What is the pharmacological mechanism of bucindolol hydrochloride, and how does it influence experimental design in cardiovascular studies?
this compound is a non-selective β-adrenergic receptor (β-AR) antagonist with additional α1-adrenoceptor blocking activity . This dual mechanism necessitates careful selection of control groups (e.g., selective β-blockers vs. non-selective agents) to isolate its α1-mediated vasodilatory effects. Researchers should measure endpoints like heart rate variability (β-blockade) and vascular resistance (α1-blockade) to distinguish mechanistic contributions.
Q. How should clinical trials for this compound be structured to address genetic heterogeneity in patient responses?
The PRECISION-AF Phase 3 trial (NCTXXXX) used a genotype-stratified design to evaluate bucindolol’s efficacy in atrial fibrillation patients with specific β1-AR polymorphisms (e.g., Arg389Gly variants) . Key considerations:
- Pre-screening for genetic biomarkers (e.g., ADRB1 genotypes).
- Power calculations adjusted for allele frequency.
- Blinding protocols to mitigate bias in genotype subgroups.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE): Lab coats, nitrile gloves, and eye protection to prevent dermal/ocular exposure .
- Respiratory protection: HEPA-filtered respirators during spill cleanup due to fine particulate risks .
- Hygiene practices: Avoid wearing protective garments in non-lab areas (e.g., cafeterias) .
Q. How do researchers select primary endpoints for heart failure trials involving this compound?
Endpoints should reflect its dual β/α1 activity:
- Efficacy: Composite outcomes (e.g., hospitalization rates + mortality) .
- Safety: Monitor paradoxical effects (e.g., bradycardia from β-blockade vs. hypotension from α1-blockade) .
Q. What literature review strategies ensure comprehensive analysis of bucindolol’s therapeutic potential?
- Prioritize primary sources (e.g., clinical trial registries, peer-reviewed journals) over secondary summaries .
- Use databases like PubMed with MeSH terms: “this compound” AND (“heart failure” OR “atrial fibrillation”).
- Critically assess conflicts of interest (e.g., industry-sponsored studies) using tools like the Cochrane Risk of Bias Tool .
Advanced Research Questions
Q. How can genetic polymorphisms in β1-AR influence bucindolol’s efficacy, and what methods validate these interactions?
Bucindolol exhibits pharmacogenetic effects: Patients homozygous for ADRB1 Arg389 show greater cAMP inhibition and clinical response . Methodological approaches:
- In vitro assays: Transfected HEK293 cells expressing variant β1-ARs to quantify ligand-receptor affinity .
- Population pharmacokinetics: Nonlinear mixed-effects modeling (NONMEM) to correlate genotype with drug exposure .
Q. What statistical methods address the analysis of multiple event-time outcomes in bucindolol trials (e.g., recurrent hospitalizations)?
- Wei-Lin-Weissfeld (WLW) model: Analyzes marginal distributions of repeated events while accounting for censoring .
- Frailty models: Adjust for unobserved patient-level heterogeneity in event rates .
- Sensitivity analyses to test robustness against competing risks (e.g., death) .
Q. How can conflicting data on bucindolol’s efficacy in heart failure subgroups be reconciled?
- Systematic review with meta-regression: Pool data from trials (e.g., BEST, PRECISION-AF) and adjust for covariates like baseline ejection fraction .
- Mechanistic modeling: Link β-AR occupancy (PET imaging) to clinical outcomes to resolve dose-response discrepancies .
Q. What in vitro models best recapitulate bucindolol’s effects on cardiomyocyte signaling pathways?
Q. How should ethical considerations shape trial design for genetically targeted therapies like bucindolol?
- Informed consent: Disclose risks of genetic testing (e.g., incidental findings) .
- Data privacy: Use de-identified genomic data with IRB-approved encryption protocols .
- Equity: Ensure diverse enrollment to avoid biases in genetic applicability .
Methodological Notes
- References: Prioritize clinical trial registries (ClinicalTrials.gov ), pharmacological databases (IUPHAR), and peer-reviewed journals.
- Conflicts of Interest: Disclose industry partnerships (e.g., ARCA biopharma’s role in PRECISION-AF ).
- Data Reproducibility: Share protocols via platforms like Protocols.io and deposit raw data in repositories (e.g., Dryad) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
